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Introduction

TIM-063 is a potent, selective, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent
protein kinase kinase (CaMKK).[1] Initially developed as a chemical probe for studying CaMKK-
mediated signaling pathways, its application in chemical proteomics has revealed significant
utility in target identification and off-target profiling of kinase inhibitors.[1][2] This document
provides detailed application notes and experimental protocols for the use of TIM-063 in
chemical proteomics, specifically focusing on affinity-based protein profiling using TIM-063-
immobilized sepharose beads (Kinobeads).

The primary application highlighted is the use of TIM-063 Kinobeads to identify protein kinases
that interact with the inhibitor in complex biological samples. This approach led to the discovery
of Adaptor-Associated Kinase 1 (AAK1) as a novel off-target of TIM-063.[3][4] This finding
showcases the power of chemical proteomics in re-evaluating kinase inhibitor selectivity and
providing a pathway for the development of new, more selective inhibitors for previously
unanticipated targets.[3][5] The subsequent development of TIM-098a, a derivative of TIM-063,
as a potent and selective AAK1 inhibitor underscores the value of this methodology in drug
discovery.[3][6]

Key Applications

o Target Deconvolution: Identification of the primary molecular targets of TIM-063.
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» Off-Target Profiling: Discovery of previously unknown interacting kinases, such as AAK1.[3]

o Lead Compound for Novel Inhibitor Development: Utilization of the TIM-063 scaffold to
design more potent and selective inhibitors for newly identified off-targets.[3][6]

» Probe for Studying Kinase-Inhibitor Interactions: Elucidation of the binding characteristics of
TIM-063 with its target kinases.

Quantitative Data Summary

The following table summarizes the inhibitory activities of TIM-063 and its derivative, TIM-098a,
against their respective primary and off-targets. This data is crucial for designing experiments
and interpreting results from chemical proteomics studies.

Compound Target Kinase IC50 (pM) Notes
TIM-063 CaMKKa ~0.35 (Ki) Primary target.[1]
CaMKKfp ~0.2 (Ki) Primary target.[1]

Identified as an off-
AAK1 8.51 target via chemical
proteomics.[3][4]

A potent derivative of
TIM-098a AAK1 0.24 TIM-063 developed
for AAKL.[3][4]

Demonstrates cell
AAK1 (in cells) 0.87 permeability and
activity.[3][6]

Demonstrates high
] No significant selectivity for AAK1
CaMKK isoforms o o
inhibition over the original target

of TIM-063.[3][6]

Signaling Pathway
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The discovery of AAK1 as an off-target of TIM-063 has implications for cellular processes
regulated by this kinase. AAK1 is a key regulator of clathrin-mediated endocytosis through its
phosphorylation of the y2 subunit of the AP2 adaptor complex. This process is fundamental for
the internalization of cell surface receptors and other cargo. The following diagram illustrates
the role of AAK1 in this pathway.
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AAK1's role in clathrin-mediated endocytosis.

Experimental Protocols

This section provides detailed protocols for the application of TIM-063 in chemical proteomics,
from the synthesis of the affinity resin to the identification of interacting proteins.

Protocol 1: Synthesis of TIM-127-sepharose (TIM-063
Kinobeads)
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This protocol is based on the synthesis of TIM-127, the linker-modified version of TIM-063, and

standard methods for coupling ligands to sepharose beads.

Materials:

TIM-063

1,4-diaminobutane

N,N-Dimethylformamide (DMF)

CNBr-activated Sepharose 4B

1 M HCI

Coupling buffer (0.1 M NaHCOs, pH 8.3, containing 0.5 M NacCl)

Blocking buffer (0.1 M Tris-HCI, pH 8.0)

Wash buffer 1 (0.1 M acetate buffer, pH 4.0, containing 0.5 M NaCl)

Wash buffer 2 (0.1 M Tris-HCI, pH 8.0, containing 0.5 M NacCl)

Ethanol

Procedure:

Synthesis of TIM-127 (Linker-modified TIM-063): The synthesis of TIM-127 from TIM-063
involves a reaction with a suitable linker such as 1,4-diaminobutane. For detailed synthesis
steps, refer to the supporting information of Ohtsuka et al., 2022.

Preparation of Sepharose Beads: a. Weigh the required amount of CNBr-activated
Sepharose 4B powder and suspend it in 1 M HCI. b. Swell the beads for 15 minutes and
then wash them with 1 M HCI on a sintered glass filter. c. Wash the beads with coupling
buffer.

Coupling of TIM-127 to Sepharose: a. Immediately transfer the washed beads to a solution
of TIM-127 dissolved in coupling buffer. b. Incubate the mixture overnight at 4°C with gentle
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rotation.

» Blocking of Unreacted Groups: a. After coupling, transfer the beads to a blocking buffer and
incubate for 2 hours at room temperature to block any remaining active groups.

o Washing of the Beads: a. Wash the beads with several cycles of alternating wash buffer 1
and wash buffer 2 to remove non-covalently bound ligand.

o Storage: a. Resuspend the prepared TIM-127-sepharose beads in a suitable storage buffer
(e.g., 20% ethanol) and store at 4°C.

Protocol 2: Affinity Pulldown of TIM-063 Interacting
Proteins

This protocol describes the pulldown of kinases from a cell or tissue lysate using the prepared
TIM-127-sepharose beads.[3]

Materials:

TIM-127-sepharose beads (and control sepharose without ligand)

o Cell or tissue lysate (e.g., mouse cerebrum)

» Lysis/Wash Buffer (Buffer A): 150 mM NaCl, 20 mM Tris-HCI pH 7.5, and 0.05% Tween 20

e Protease inhibitor cocktalil

e CaClz

e Calmodulin (CaM)

 Elution Buffer: Buffer A containing 100 uM free TIM-063

o SDS-PAGE reagents

Procedure:
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» Lysate Preparation: a. Homogenize the cell pellet or tissue in Buffer A supplemented with a
protease inhibitor cocktail. b. Clarify the lysate by centrifugation to remove cellular debris. c.
Determine the protein concentration of the supernatant.

 Incubation with Beads: a. Equilibrate the TIM-127-sepharose and control sepharose beads
with Buffer A. b. Incubate the lysate (e.g., 5 mg/mL protein concentration) with the beads in
the presence of 2 mM CaClz and 6 uM CaM for 45 minutes at 4°C with gentle rotation.

e Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the
beads three times with 1 mL of Buffer A containing 2 mM CacCl: to remove non-specific
binders.

e Elution: a. Elute the bound proteins by incubating the beads with Elution Buffer for a suitable
time (e.g., 30 minutes) at 4°C with gentle agitation. b. Pellet the beads and collect the
supernatant containing the eluted proteins.

o Sample Preparation for Mass Spectrometry: a. Concentrate the eluted proteins and separate
them by SDS-PAGE. b. Excise the protein bands from the gel. c. Perform in-gel trypsin
digestion. d. Extract the peptides for mass spectrometry analysis.

Protocol 3: Mass Spectrometry and Data Analysis

This protocol provides a general workflow for the identification of pulled-down proteins by mass
spectrometry.

Procedure:

o LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem
mass spectrometry (LC-MS/MS). b. Use a suitable nano-LC system coupled to a high-
resolution mass spectrometer. c. Set up a data-dependent acquisition method to fragment
the most abundant peptides.

o Database Searching: a. Search the acquired MS/MS spectra against a relevant protein
database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest. b. Specify trypsin
as the enzyme, allowing for potential modifications such as oxidation of methionine. c. Set
appropriate mass tolerances for precursor and fragment ions.
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» Data Analysis: a. Identify proteins that are significantly enriched in the TIM-127-sepharose
pulldown compared to the control sepharose pulldown. b. The number of identified peptides
and sequence coverage can be used as semi-quantitative indicators of enrichment.[3]

Experimental Workflow and Logic

The following diagram outlines the overall workflow for using TIM-063 in a chemical proteomics
experiment to identify interacting kinases.
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Workflow for TIM-063 chemical proteomics.
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Conclusion

TIM-063 serves as a valuable tool in chemical proteomics for the identification and
characterization of kinase inhibitors and their targets. The successful use of TIM-063
Kinobeads to uncover AAK1 as an off-target and the subsequent development of a selective
AAK1 inhibitor, TIM-098a, highlight the potential of this approach to accelerate drug discovery
efforts. The detailed protocols and data provided in these application notes are intended to
enable researchers to apply this powerful methodology in their own studies of kinase signaling
and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12406557?utm_src=pdf-body
https://www.benchchem.com/product/b12406557?utm_src=pdf-body
https://www.benchchem.com/product/b12406557?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10954696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10954696/
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://doaj.org/article/0bf5d54ef93d4b5f8f3c4cbd989ee78c
https://parkinsonsnewstoday.com/news/identifying-aak1-inhibitor-could-aid-therapy-discovery-study/
https://researchmap.jp/ohtsuka-s/published_papers/45886175?lang=en
https://researchmap.jp/ohtsuka-s/published_papers/45886175?lang=en
https://pubs.acs.org/doi/abs/10.1021/acs.biochem.1c00796
https://www.benchchem.com/product/b12406557#applications-of-tim-063-in-chemical-proteomics
https://www.benchchem.com/product/b12406557#applications-of-tim-063-in-chemical-proteomics
https://www.benchchem.com/product/b12406557#applications-of-tim-063-in-chemical-proteomics
https://www.benchchem.com/product/b12406557#applications-of-tim-063-in-chemical-proteomics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12406557?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

